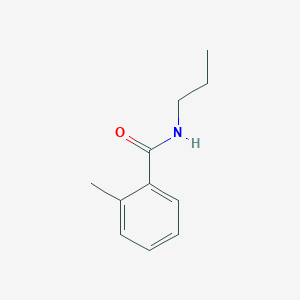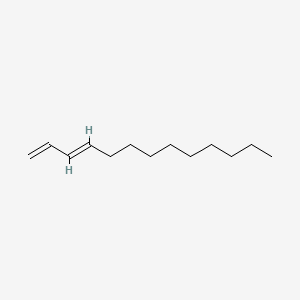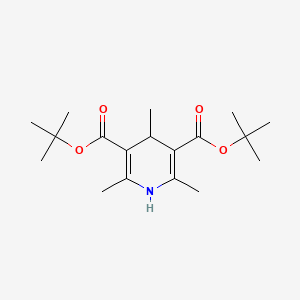
3,5-Bis(1,1-dimethylethyl) 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Bis(1,1-dimethylethyl) 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate is a chemical compound known for its unique structure and properties. It is a derivative of dihydropyridine, a class of compounds that have significant applications in various fields, including medicine and agriculture.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(1,1-dimethylethyl) 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
化学反应分析
Types of Reactions
3,5-Bis(1,1-dimethylethyl) 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form tetrahydropyridine derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols are used under basic conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted esters and amides.
科学研究应用
3,5-Bis(1,1-dimethylethyl) 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of various biologically active compounds.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its role in cardiovascular treatments due to its structural similarity to calcium channel blockers.
Industry: Used as a feed additive to promote growth in livestock.
作用机制
The mechanism of action of 3,5-Bis(1,1-dimethylethyl) 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate involves its interaction with biological membranes and enzymes. It stabilizes cell membranes by inhibiting lipid peroxidation and enhances the activity of certain enzymes involved in metabolic processes. This compound also affects the regulation of calcium ions in cells, which is crucial for its potential cardiovascular applications .
相似化合物的比较
Similar Compounds
- Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
- 1,4-Dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate
Uniqueness
3,5-Bis(1,1-dimethylethyl) 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate is unique due to its bulky tert-butyl groups, which provide steric hindrance and influence its reactivity and interaction with biological targets.
属性
CAS 编号 |
55536-74-8 |
|---|---|
分子式 |
C18H29NO4 |
分子量 |
323.4 g/mol |
IUPAC 名称 |
ditert-butyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C18H29NO4/c1-10-13(15(20)22-17(4,5)6)11(2)19-12(3)14(10)16(21)23-18(7,8)9/h10,19H,1-9H3 |
InChI 键 |
VLKLZZGHWBZISX-UHFFFAOYSA-N |
规范 SMILES |
CC1C(=C(NC(=C1C(=O)OC(C)(C)C)C)C)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-[[4-Anilino-1-naphthyl][4-(dimethylamino)phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium oleate](/img/structure/B14154175.png)
![[1,1'-Biphenyl]-2,2',4,4',5,5'-hexayl hexaacetate](/img/structure/B14154182.png)
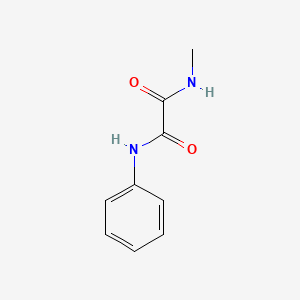
![N-cyclohexyl-2-({5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B14154199.png)
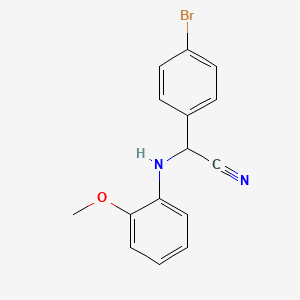
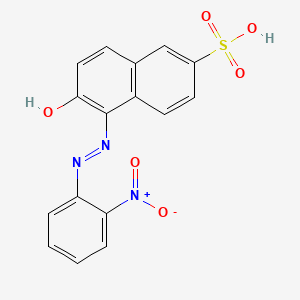
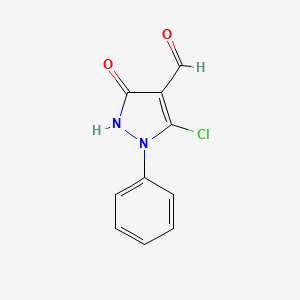
![1-(3,5-Dimethylphenyl)-3-[(3,5-dimethylpyrazol-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14154222.png)
![2-[4,7,10-Tris(2-hydroxyethyl)-1,4,7,10-tetrazacyclododec-1-yl]ethanol](/img/structure/B14154229.png)
![(1S)-3-methyl-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}butan-1-amine](/img/structure/B14154237.png)
![(2E)-N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-3-phenylprop-2-enamide](/img/structure/B14154244.png)
![4-methyl-N-(5-oxo-7-phenyl-3,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B14154258.png)
